molecular formula C17H23N3O4S B2713283 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428366-78-2

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2713283
CAS No.: 1428366-78-2
M. Wt: 365.45
InChI Key: LZASDQLDOUPEDS-UHFFFAOYSA-N
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Description

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring. One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

The imidazole ring is synthesized separately, often starting from glyoxal and ammonia, followed by sulfonation to introduce the sulfonamide group. The final step involves coupling the tetrahydro-2H-pyran derivative with the imidazole derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The sulfonamide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The sulfonamide group can interact with proteins, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-2-(tetrahydro-2H-pyran-4-yl)ethanone
  • 4-(2-methoxyphenyl)-2H-pyran-2-one
  • N-(2-methoxyphenyl)-1-methyl-1H-imidazole-4-sulfonamide

Uniqueness

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of a tetrahydro-2H-pyran ring with an imidazole sulfonamide structure. This unique combination allows it to interact with a variety of molecular targets, making it versatile for different applications .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-20-11-16(18-13-20)25(21,22)19-12-17(7-9-24-10-8-17)14-5-3-4-6-15(14)23-2/h3-6,11,13,19H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZASDQLDOUPEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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